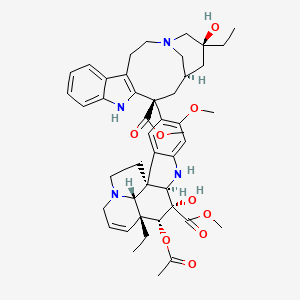

N-去甲基长春碱

描述

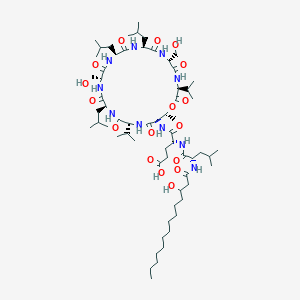

N-Desmethyl Vinblastine is an alkaloid derived from the Catharanthus roseus plant, commonly known as the Madagascar periwinkle. It is a derivative of vinblastine, a chemotherapeutic agent used to treat various cancers. N-Desmethyl Vinblastine has been studied for its potential use in treating cancer as well as other diseases, and has been found to have a variety of biochemical and physiological effects.

科学研究应用

抗癌药物开发:N-去甲基长春碱来源于长春碱,长春碱已作为一种抗癌药物在市场上销售超过40年。长春碱在植物中的含量较低,使得长春花成为植物次生代谢生物技术研究的焦点,旨在提高这些生物碱的产量(van der Heijden et al., 2004)。

用于癌症治疗的长春碱衍生物:合成长春碱衍生物,如17-去乙酰长春碱,与寡精氨酸结合,已被探索用于增强对抗耐药细胞的效率。这些结合物已显示出对人类白血病细胞的抗增殖作用(Bánóczi et al., 2010)。

儿童腹膜纤维瘤治疗:长春碱与甲氨蝶呤结合,已被用于治疗儿童中的复发性或无法通过放疗或手术治疗的腹膜纤维瘤。这种组合已被证明耐受良好,并有效促进肿瘤退缩或阻止肿瘤生长(Skapek et al., 2007)。

长春碱的作用机制:长春碱,一个密切相关的化合物,在两个微管蛋白分子的界面引入一个楔形,干扰微管的组装。这种理解对于开发像N-去甲基长春碱这样的靶向微管动力学的药物至关重要(Gigant et al., 2005)。

长春碱在心血管应用中:长春碱已被评估其在治疗再狭窄方面的潜力,这是介入心脏病学中使用的药物洗脱支架常见的问题。长春碱影响平滑肌细胞增殖,而不对内皮细胞的生存能力产生不利影响,这表明其在该领域的潜在应用(Gallagher et al., 2010)。

长春碱与DNA的相互作用:研究表明,长春碱及其衍生物可以与DNA相互作用,阻止其在快速生长的细胞中的复制,这在癌症治疗中至关重要(Tyagi et al., 2012)。

物理化学性质:超临界反溶剂过程已被用于改善长春碱的物理化学性质,这可能适用于其衍生物如N-去甲基长春碱。这一过程可以改善药物的性质,如溶解度和生物利用度(Zhang et al., 2012)。

作用机制

Target of Action

N-Desmethyl Vinblastine primarily targets microtubules , which are a part of the cell’s cytoskeleton . Microtubules play a crucial role in maintaining the structure of the cell, intracellular transport, and cell division .

Mode of Action

N-Desmethyl Vinblastine interacts with its target, the microtubules, by binding to the tubulin proteins of the mitotic spindle . This interaction leads to the disruption of microtubule assembly, thereby inhibiting mitosis at metaphase . The compound’s binding to the microtubular proteins results in the crystallization of the microtubule, leading to mitotic arrest or cell death .

Biochemical Pathways

The biochemical pathway affected by N-Desmethyl Vinblastine is the cell cycle , specifically the M phase or mitosis . The compound’s interaction with tubulin disrupts the formation of the mitotic spindle, a structure necessary for the separation of chromosomes during anaphase of mitosis . This disruption leads to cell cycle arrest at metaphase .

Pharmacokinetics

The pharmacokinetics of N-Desmethyl Vinblastine involves a three-compartment open model system . The α phase has a half-life of 3.90 ± 1.46 minutes, the β phase has a half-life of 53.0 ± 13.0 minutes, and the γ phase has a half-life of 1173.0 ± 65.0 minutes . These phases represent the absorption, distribution, and elimination of the compound, respectively .

Result of Action

The action of N-Desmethyl Vinblastine results in cell cycle arrest and potentially cell death . The compound’s disruption of microtubule assembly prevents the proper formation of the mitotic spindle and the kinetochore, structures necessary for chromosome separation during mitosis . This disruption leads to cell cycle arrest at metaphase and can result in cell death .

Action Environment

The action of N-Desmethyl Vinblastine can be influenced by various environmental factors. For instance, the compound’s action can be affected by the presence of P-glycoprotein, a drug-efflux pump that is overexpressed in multidrug-resistant cells . This protein can modulate the intracellular accumulation of N-Desmethyl Vinblastine, potentially influencing its efficacy .

生化分析

Biochemical Properties

N-Desmethyl Vinblastine interacts with several biomolecules, primarily tubulin, a globular protein . It binds to the microtubular proteins of the mitotic spindle, leading to crystallization of the microtubule and mitotic arrest or cell death . This interaction is crucial in its role as an antineoplastic agent.

Cellular Effects

N-Desmethyl Vinblastine has significant effects on various types of cells and cellular processes. It influences cell function by disrupting microtubule formation, which is essential for cell division . This disruption can lead to cell death, particularly in rapidly dividing cells such as cancer cells .

Molecular Mechanism

The mechanism of action of N-Desmethyl Vinblastine is primarily through its interaction with tubulin . By binding to the microtubular proteins of the mitotic spindle, it leads to crystallization of the microtubule and mitotic arrest or cell death . This disruption of the normal cell division process is what gives N-Desmethyl Vinblastine its antineoplastic properties.

Temporal Effects in Laboratory Settings

The effects of N-Desmethyl Vinblastine change over time in laboratory settings. It has been observed that the compound exhibits a three-compartment open model system with distinct phases . These phases represent the absorption, distribution, and elimination of the compound in the body .

Dosage Effects in Animal Models

In animal models, the effects of N-Desmethyl Vinblastine vary with different dosages. At higher doses, the compound has been observed to cause myelosuppression and neurotoxicity, which are key dose-limiting toxicities . Therefore, careful dosage control is necessary when using N-Desmethyl Vinblastine in treatment protocols.

Metabolic Pathways

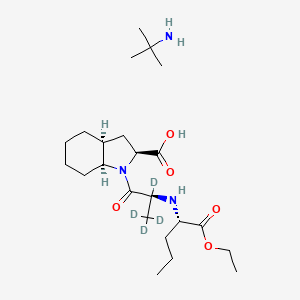

N-Desmethyl Vinblastine is involved in several metabolic pathways. It is primarily metabolized to deacetylvinblastine, a compound that is more biologically active than the parent compound . This metabolic transformation is an important aspect of the compound’s pharmacokinetics.

Transport and Distribution

N-Desmethyl Vinblastine is transported and distributed within cells and tissues primarily through its interaction with tubulin . By binding to tubulin, it can be transported along the microtubule network to various parts of the cell. This interaction also affects its localization and accumulation within cells .

Subcellular Localization

The subcellular localization of N-Desmethyl Vinblastine is closely tied to its interaction with tubulin . As it binds to tubulin, it becomes localized to the microtubules, which are found throughout the cell but are particularly concentrated near the nucleus during cell division . This localization is crucial for its role in disrupting cell division.

属性

IUPAC Name |

methyl (1S,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H56N4O9/c1-7-41(53)22-27-23-44(39(51)56-5,35-29(14-18-48(24-27)25-41)28-12-9-10-13-32(28)46-35)31-20-30-33(21-34(31)55-4)47-36-43(30)16-19-49-17-11-15-42(8-2,37(43)49)38(58-26(3)50)45(36,54)40(52)57-6/h9-13,15,20-21,27,36-38,46-47,53-54H,7-8,14,16-19,22-25H2,1-6H3/t27-,36+,37-,38+,41-,42+,43-,44-,45-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBEIXXHHUOSBLA-UQUCNHJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(C[C@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H56N4O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

796.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18172-50-4 | |

| Record name | 1-Demethylvincaleukoblastine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18172-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Demethylvincaleukoblastine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018172504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-DEMETHYLVINCALEUKOBLASTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ER7ATN96R8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the significance of using 14C-formic acid in the synthesis of 14C-labelled Vincristine from N-Desmethyl Vinblastine?

A1: The research abstract highlights the use of 14C-formic acid in the formylation of N-Desmethyl Vinblastine to produce 14C-labelled Vincristine []. This specific approach is strategically employed to incorporate a radioactive carbon atom into the Vincristine structure. This radioactive labeling is invaluable for researchers studying the distribution, metabolism, and elimination of Vincristine in biological systems. By tracking the radioactive 14C label, scientists can gain crucial insights into the drug's pharmacokinetics and pharmacodynamics.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-INDOLE-2-CARBOXYLIC ACID ((R)-1-METHYL-2-OXO-5-PHENYL-2,3-DIHYDRO-1H-BENZO[E][1,4]DIAZEPIN-3-YL)-](/img/no-structure.png)

![4-(b-D-Ribofuranosyl)-vic-triazolo[4,5-b]pyridin-5-one](/img/structure/B1140356.png)